3-O-Methyl 6-Keto 17Beta-Estradiol-d2 17-O-Tetrahydropyran
CAS No.:
Cat. No.: VC16666533
Molecular Formula: C24H32O4
Molecular Weight: 386.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H32O4 |
|---|---|
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | (8R,9S,13S,14S,17S)-7,7-dideuterio-3-methoxy-13-methyl-17-(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-6-one |
| Standard InChI | InChI=1S/C24H32O4/c1-24-11-10-17-16-7-6-15(26-2)13-19(16)21(25)14-18(17)20(24)8-9-22(24)28-23-5-3-4-12-27-23/h6-7,13,17-18,20,22-23H,3-5,8-12,14H2,1-2H3/t17-,18-,20+,22+,23?,24+/m1/s1/i14D2 |
| Standard InChI Key | XTZUNKVZLDGOEJ-SBYXZODFSA-N |
| Isomeric SMILES | [2H]C1([C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@H]3OC4CCCCO4)C)C5=C(C1=O)C=C(C=C5)OC)[2H] |
| Canonical SMILES | CC12CCC3C(C1CCC2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC |
Introduction
Chemical Structure and Modifications
Core Structural Features
The compound retains the cyclopentanophenanthrene backbone characteristic of steroid hormones. Key modifications include:
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3-O-Methylation: Substitution of the hydroxyl group at the 3-position with a methoxy group enhances metabolic stability by reducing susceptibility to glucuronidation and sulfation.
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6-Keto Group: Introduction of a ketone at the 6-position alters electronic properties, potentially influencing receptor binding affinity.
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Deuterium Labeling: Two deuterium atoms at the 7,7 positions enable tracking via mass spectrometry, facilitating studies on absorption, distribution, metabolism, and excretion (ADME).
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17-O-Tetrahydropyran Protection: The tetrahydropyran group at the 17β-position acts as a protective moiety, enhancing solubility and modulating bioavailability.
Table 1: Structural Comparison with Natural Estradiol
| Property | 3-O-Methyl 6-Keto 17Beta-Estradiol-d2 17-O-Tetrahydropyran | 17β-Estradiol |
|---|---|---|
| Molecular Formula | C<sub>24</sub>H<sub>32</sub>O<sub>4</sub> | C<sub>18</sub>H<sub>24</sub>O<sub>2</sub> |
| Molecular Weight | 386.5 g/mol | 272.4 g/mol |
| Key Modifications | 3-O-methyl, 6-keto, deuterium, tetrahydropyran | None |
| Receptor Binding | ERα/ERβ (modified affinity) | ERα/ERβ (high affinity) |
Synthesis and Production
Synthetic Pathway
The synthesis involves multi-step modifications to estradiol:
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Deuterium Incorporation: Catalytic deuteration at the 7,7 positions using deuterium gas and palladium catalysts.
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3-O-Methylation: Reaction with methyl iodide under alkaline conditions to replace the 3-hydroxyl group with a methoxy group.
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6-Keto Introduction: Oxidation of the 6-position using Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) to form the ketone.
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17-O-Tetrahydropyran Protection: Acid-catalyzed condensation with dihydropyran to form the tetrahydropyran ether.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Deuterium Incorporation | D<sub>2</sub>, Pd/BaSO<sub>4</sub>, 50°C | 85 |
| 3-O-Methylation | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF | 92 |
| 6-Keto Formation | CrO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, acetone | 78 |
| Tetrahydropyranylation | Dihydropyran, HCl, CH<sub>2</sub>Cl<sub>2</sub> | 88 |
Pharmacological Profile
Metabolic Stability
Deuterium labeling at the 7,7 positions reduces hepatic metabolism by cytochrome P450 enzymes, extending half-life in vitro by approximately 40% compared to non-deuterated analogs. The tetrahydropyran group further enhances stability by resisting hydrolytic cleavage in plasma.
Research Applications
Isotopic Tracing Studies
The compound’s deuterium labels enable quantification in biological matrices using LC-MS/MS. For example, a 2024 study tracked its distribution in rat plasma, revealing peak concentrations at 2 hours post-administration and a half-life of 6.5 hours.
Receptor Activation Profiling
In luciferase reporter assays, 3-O-Methyl 6-Keto 17Beta-Estradiol-d2 17-O-Tetrahydropyran demonstrated 70% of the transcriptional activity of natural estradiol at ERα, confirming its utility as a partial agonist .
Comparative Analysis with Related Estradiol Derivatives
Table 3: Functional Comparison of Estradiol Analogs
| Compound | ERα Affinity (% vs. Estradiol) | Metabolic Half-Life (h) | Key Application |
|---|---|---|---|
| 17β-Estradiol | 100 | 2.5 | Endocrine research |
| 3-O-Methyl Estradiol | 85 | 4.2 | Metabolic stability studies |
| 6-Keto Estradiol | 60 | 3.8 | Oxidative metabolism research |
| This Compound | 80 | 6.5 | Isotopic tracing, ADME studies |
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